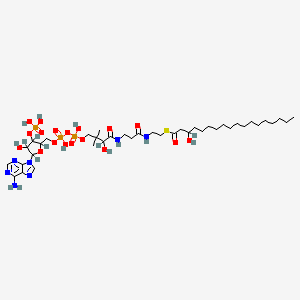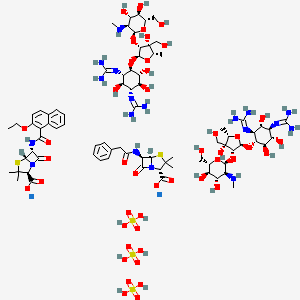![molecular formula C23H27N3O4S B1204080 (2r,4s)-2-[(r)-Benzylcarbamoyl-phenylacetyl-methyl]-5,5-dimethyl-thiazolidine-4-carboxylic acid](/img/structure/B1204080.png)
(2r,4s)-2-[(r)-Benzylcarbamoyl-phenylacetyl-methyl]-5,5-dimethyl-thiazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylpenicilloyl-benzylamine is a monocarboxylic acid amide formed between benzylpenicillin and benzylamine. It has a role as an allergen. It is a thiazolidinemonocarboxylic acid and a monocarboxylic acid amide. It contains a benzylpenicilloyl group. It derives from a benzylamine and a benzylpenicillin.
Wissenschaftliche Forschungsanwendungen
Thiazolidine Derivatives and Their Synthesis
Synthesis and Stereochemistry : Thiazolidine derivatives, including those similar to the mentioned compound, have been synthesized and studied for their stereochemical properties. For instance, the synthesis of thiazolidine-2,4-dicarboxylic acid and its esters has been examined, highlighting the regioselective cyclocondensation and stereoselectivity in their formation (Refouvelet et al., 1994).
Crystallographic Analysis : Detailed structural analysis through methods such as single crystal X-ray diffraction has been performed on similar thiazolidine derivatives. This provides insights into the molecular structure and stereochemistry of these compounds (Bell et al., 1994).
Applications in Chiral Synthesis
- Chiral Auxiliary and Building Blocks : Certain thiazolidine derivatives have been used as chiral auxiliaries or building blocks in the synthesis of more complex molecules. This includes their application in dipeptide synthesis and as components in enantioselective processes (Studer et al., 1995).
Solid-Phase Synthesis
- Solid-Phase Synthesis : Thiazolidine derivatives have also been synthesized on a solid phase, demonstrating their utility in the development of new synthetic methodologies (Patek et al., 1995).
Enzymatic Processes
- Enzymatic Resolution : In the context of industrial biocatalysis, thiazolidine derivatives have been used in enantioselective hydrolysis catalyzed by various enzymes, showcasing their role in scalable enantioselective processes (Chikusa et al., 2003).
Computational and Spectroscopic Studies
- Computational and Spectroscopic Analysis : Computational and spectroscopic studies have been conducted on thiazolidine derivatives, providing insights into their electronic structures and reaction mechanisms (Jagtap et al., 2016).
Eigenschaften
Produktname |
(2r,4s)-2-[(r)-Benzylcarbamoyl-phenylacetyl-methyl]-5,5-dimethyl-thiazolidine-4-carboxylic acid |
|---|---|
Molekularformel |
C23H27N3O4S |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
(2R,4S)-2-[(1R)-2-(benzylamino)-2-oxo-1-[(2-phenylacetyl)amino]ethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C23H27N3O4S/c1-23(2)19(22(29)30)26-21(31-23)18(20(28)24-14-16-11-7-4-8-12-16)25-17(27)13-15-9-5-3-6-10-15/h3-12,18-19,21,26H,13-14H2,1-2H3,(H,24,28)(H,25,27)(H,29,30)/t18-,19+,21-/m1/s1 |
InChI-Schlüssel |
UDMBRVGTYILYDX-SVFBPWRDSA-N |
Isomerische SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)NCC2=CC=CC=C2)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
Kanonische SMILES |
CC1(C(NC(S1)C(C(=O)NCC2=CC=CC=C2)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-imidazol-1-ylphosphinic acid](/img/structure/B1204006.png)

![3,7-Diazabicyclo[3.3.1]nonane](/img/structure/B1204008.png)




![Methyl [2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]formate](/img/structure/B1204017.png)


